N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide is an organic compound classified under pyrazole derivatives. It features a unique structure characterized by a pyrazole ring that is substituted with a carboxamide group and a 2-methoxy-5-nitrophenyl moiety. This specific arrangement imparts distinctive chemical properties and potential biological activities, making it of significant interest in medicinal chemistry and drug development. The molecular formula for this compound is CHNO, with a molecular weight of approximately 248.24 g/mol.
The compound is sourced from the class of pyrazole derivatives, which are known for their diverse biological activities. Pyrazoles are recognized for their roles in various pharmacological applications, including antimicrobial and anti-inflammatory activities. The presence of the nitro group in N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide enhances its potential to modulate enzyme activity, contributing to its therapeutic potential .
The synthesis of N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction between 2-methoxyaniline and 1-methyl-1H-pyrazole-3-carboxylic acid chloride. The general steps include:
This synthetic route has been documented to yield significant amounts of the target compound, showcasing its efficiency in producing pyrazole derivatives.
N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide participates in several chemical reactions due to its functional groups:
These reactions highlight the compound's versatility and potential for further derivatization.
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide primarily involves its interaction with biological macromolecules such as enzymes and receptors.
Understanding these mechanisms is essential for guiding future drug development efforts.
N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide exhibits several notable physical and chemical properties:
Chemical analyses such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are commonly employed to characterize this compound further .
N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide has potential applications across several fields:
The compound is formally designated as N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide under IUPAC rules. This name reflects its core structural features:
Structural Representation:The molecule comprises two planar segments:
The compound’s molecular formula is C₁₂H₁₂N₄O₄, derived from:
Table 1: Molecular Weight Calculation
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) | 
|---|---|---|---|
| C | 12 | 12.01 | 144.12 | 
| H | 12 | 1.008 | 12.096 | 
| N | 4 | 14.01 | 56.04 | 
| O | 4 | 16.00 | 64.00 | 
| Total | 276.256 | 
Note: Values rounded to three decimal places; total matches empirical data.
Canonical SMILES:COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=NN2C 
InChI Key:HYYBZTOSUQKSJY-UHFFFAOYSA-N 
Tautomerism:
Stereochemistry:
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: